molecular formula C11H10BrFO B1324743 4-Bromo-2-fluorophenyl cyclobutyl ketone CAS No. 898791-00-9

4-Bromo-2-fluorophenyl cyclobutyl ketone

Cat. No. B1324743
M. Wt: 257.1 g/mol
InChI Key: VSKSBIGVZUIRIK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl cyclobutyl ketone is a chemical compound with the molecular formula C11H10BrFO . It has a molecular weight of 257.1 . The compound is a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is (4-bromo-2-fluorophenyl) (cyclobutyl)methanone . The InChI code for this compound is 1S/C11H10BrFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 .


Physical And Chemical Properties Analysis

4-Bromo-2-fluorophenyl cyclobutyl ketone is a white solid . It has a molecular weight of 257.1 .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new ketamine derivatives, where a fluoroderivative of ketamine was developed through a multistep synthesis process, indicating the role of halogenated phenyl cyclobutyl ketones in the creation of novel pharmacological agents (Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M., 2014). This highlights the potential use of 4-Bromo-2-fluorophenyl cyclobutyl ketone in synthesizing new compounds with specific biological activities.

Chemical Reactions and Transformations

Significant research has explored the reactions of cyclobutenes with enamines, producing α-cyclobutyl ketones or amino-bicyclo hexane adducts, demonstrating the utility of cyclobutene derivatives in complex chemical transformations (Franck-Neumann, M., Miesch, M., & Barth, F., 1988). Similarly, the ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones into 4-acyl-1-cyclohexenes underlines the potential of cyclobutyl ketones in synthetic organic chemistry (Fujiwara, T., & Takeda, T., 1990).

Material Science Applications

The synthesis and properties of polyaryletherketones research reveal the use of halogenated phenyl ketones in the development of high molecular weight crystalline polymers through polycondensation reactions, suggesting a potential application in creating advanced materials (Attwood, T. E., Dawson, P. C., Freeman, J., Hoy, L., Rose, J., & Staniland, P. A., 1981).

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSBIGVZUIRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642542
Record name (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorophenyl cyclobutyl ketone

CAS RN

898791-00-9
Record name (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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